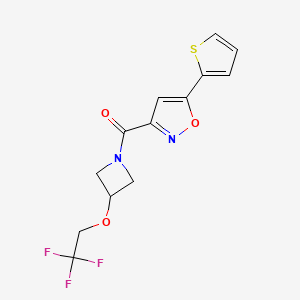

![molecular formula C11H17NO2 B2584030 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone CAS No. 943115-98-8](/img/structure/B2584030.png)

1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone, also known as MDPV, is a synthetic cathinone that has gained attention in the scientific community due to its potential as a research tool. MDPV has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Pyrrole Derivatives in Material Science

Pyrrole derivatives, such as 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone, have shown significant potential in the field of material science. Specifically, the synthesis of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives demonstrates the importance of pyrrole-based compounds in developing conducting polymers. These polymers, derived from pyrrole and thiophene units, exhibit varying electrical conductivity and thermal stability based on their substituents, highlighting their versatility for electronic and photovoltaic applications (Pandule et al., 2014).

Catalytic Behavior in Polymerization

The catalytic activity of metal complexes involving pyrrole ligands is another area of interest. Studies involving magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands, which share structural similarities with 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone, have demonstrated enhanced catalytic efficiency in the polymerization of ε-caprolactone and l-lactide. This research underlines the potential of pyrrole derivatives in catalyzing ring-opening polymerization, offering pathways to biodegradable and biocompatible polymers (Wang et al., 2012).

Corrosion Inhibition

The synthesis and characterization of pyrrole derivatives have also been explored for their corrosion inhibition properties. For instance, a study on the corrosion inhibition of steel surfaces by a new pyrrole derivative emphasizes the significance of these compounds in protecting metals against corrosion. The comprehensive investigation involving spectroscopic techniques and electrochemical studies reveals the potential of pyrrole-based inhibitors in industrial applications, such as in coatings and protective layers for metal surfaces (Louroubi et al., 2019).

Pharmaceutical Research

Although the explicit use of 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone in pharmaceutical research was not directly identified in the available literature, related pyrrole compounds have been extensively studied for their biological activities. This includes antimicrobial properties and potential as precursors for drug development. For example, novel pyrrole derivatives synthesized for antimicrobial evaluation indicate the broad spectrum of biological activities possessed by pyrrole compounds, suggesting areas for future research into their pharmaceutical applications (Hublikar et al., 2019).

Environmental Toxicology

Additionally, research involving the reductive dechlorination of environmental pollutants by microbial action highlights the relevance of pyrrole derivatives in environmental toxicology. Studies on compounds like methoxychlor, which share functional groups with the target molecule, demonstrate the metabolic pathways through which these compounds can be degraded or transformed, thus contributing to our understanding of environmental detoxification processes (Yim et al., 2008).

Eigenschaften

IUPAC Name |

1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8-7-11(10(3)13)9(2)12(8)5-6-14-4/h7H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVXRXLNLUSMOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CCOC)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxyphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2583948.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate](/img/structure/B2583950.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2583953.png)

![2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2583954.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one](/img/structure/B2583955.png)

![2-{16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}ethyl 2-methoxybenzoate](/img/structure/B2583957.png)

![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2583958.png)

![2-Methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2583961.png)

![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2583963.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2583964.png)